molecular formula C13H16N4O B4416646 2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one

2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one

Cat. No.: B4416646
M. Wt: 244.29 g/mol
InChI Key: WSSNBUWRKWWQGX-UHFFFAOYSA-N
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Description

2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one is a heterocyclic compound that features both pyrimidine and indazole moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the pyrimidine ring, which is a crucial component of nucleic acids, adds to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethylpyrimidine-2-carbaldehyde with hydrazine derivatives under acidic or basic conditions to form the indazole ring. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways. The pyrimidine ring can interact with nucleic acids, while the indazole moiety can engage in π-π stacking interactions with aromatic amino acids in proteins .

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethylpyrimidine-2-yl derivatives: These compounds share the pyrimidine ring but differ in the attached functional groups.

    Indazole derivatives: Compounds with variations in the indazole ring structure.

Uniqueness

2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one is unique due to the combination of pyrimidine and indazole rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications compared to compounds with only one of these rings .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-3aH-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-8-7-9(2)15-13(14-8)17-12(18)10-5-3-4-6-11(10)16-17/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSNBUWRKWWQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C3CCCCC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one
Reactant of Route 2
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2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one
Reactant of Route 3
Reactant of Route 3
2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one
Reactant of Route 4
2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one
Reactant of Route 5
2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one
Reactant of Route 6
Reactant of Route 6
2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one

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